

Application Note: Spectrophotometric Determination of Hexavalent Chromium using 1,5-Diphenylcarbazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,5-Diphenylcarbazone

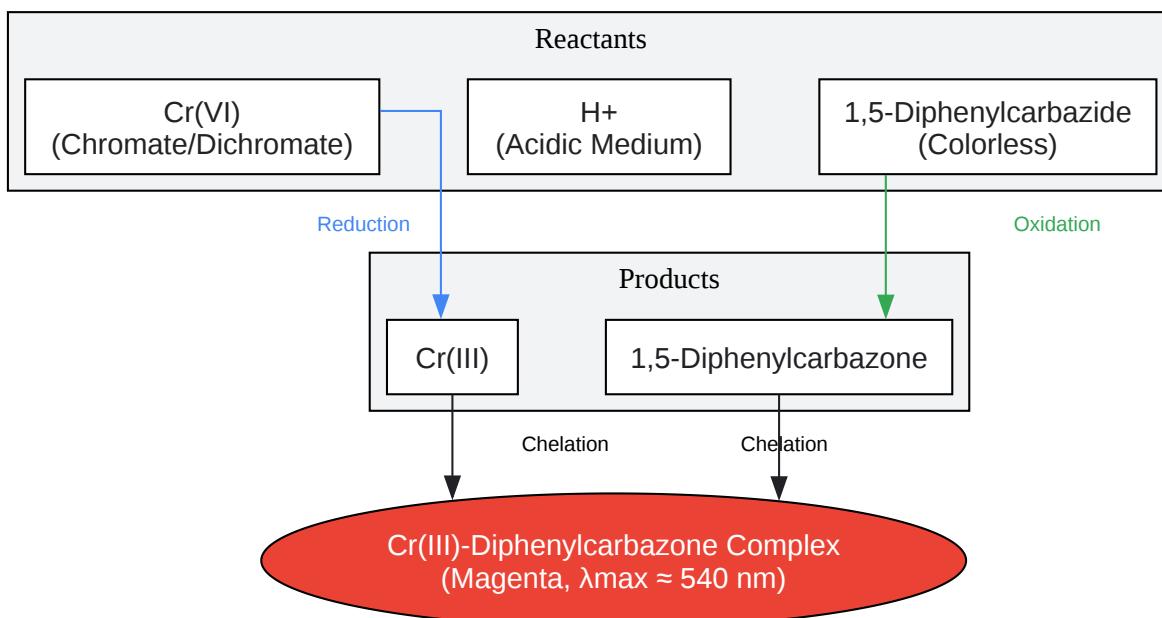
Cat. No.: B7855421

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexavalent chromium [Cr(VI)] is a toxic and carcinogenic compound often found in industrial wastewater from processes like leather tanning, electroplating, and pigment manufacturing.^[1] ^[2]^[3] Its accurate quantification is crucial for environmental monitoring and ensuring public health. The U.S. Environmental Protection Agency (EPA) has established stringent guidelines for chromium levels in drinking water.^[4] The most common and widely accepted method for the selective determination of Cr(VI) is the 1,5-diphenylcarbazide (DPC) colorimetric method.^[4]^[5] This method is highly sensitive and is based on the reaction of Cr(VI) with DPC in an acidic solution to produce a distinct magenta-colored complex.^[1]^[6]


Principle of the Method

The determination of Cr(VI) using 1,5-diphenylcarbazide involves a two-step process in a strongly acidic medium (typically pH 1-2).^[1]^[7]

- Redox Reaction: Hexavalent chromium, a strong oxidizing agent, oxidizes 1,5-diphenylcarbazide to **1,5-diphenylcarbazone**. In this process, Cr(VI) is reduced to trivalent chromium (Cr(III)).^[3]^[6]^[7]

- Chelation: The newly formed Cr(III) ions then chelate with two molecules of the **1,5-diphenylcarbazone** to form a stable, intensely colored magenta or reddish-purple complex. [5][7][8]

The intensity of the resulting color is directly proportional to the initial concentration of Cr(VI) and is measured spectrophotometrically at its maximum absorbance wavelength (λ_{max}), which is approximately 540 nm.[1][6][9]

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for Cr(VI) detection.

Quantitative Data Summary

The 1,5-diphenylcarbazide method exhibits high sensitivity, though analytical parameters can vary based on specific experimental conditions and instrumentation.

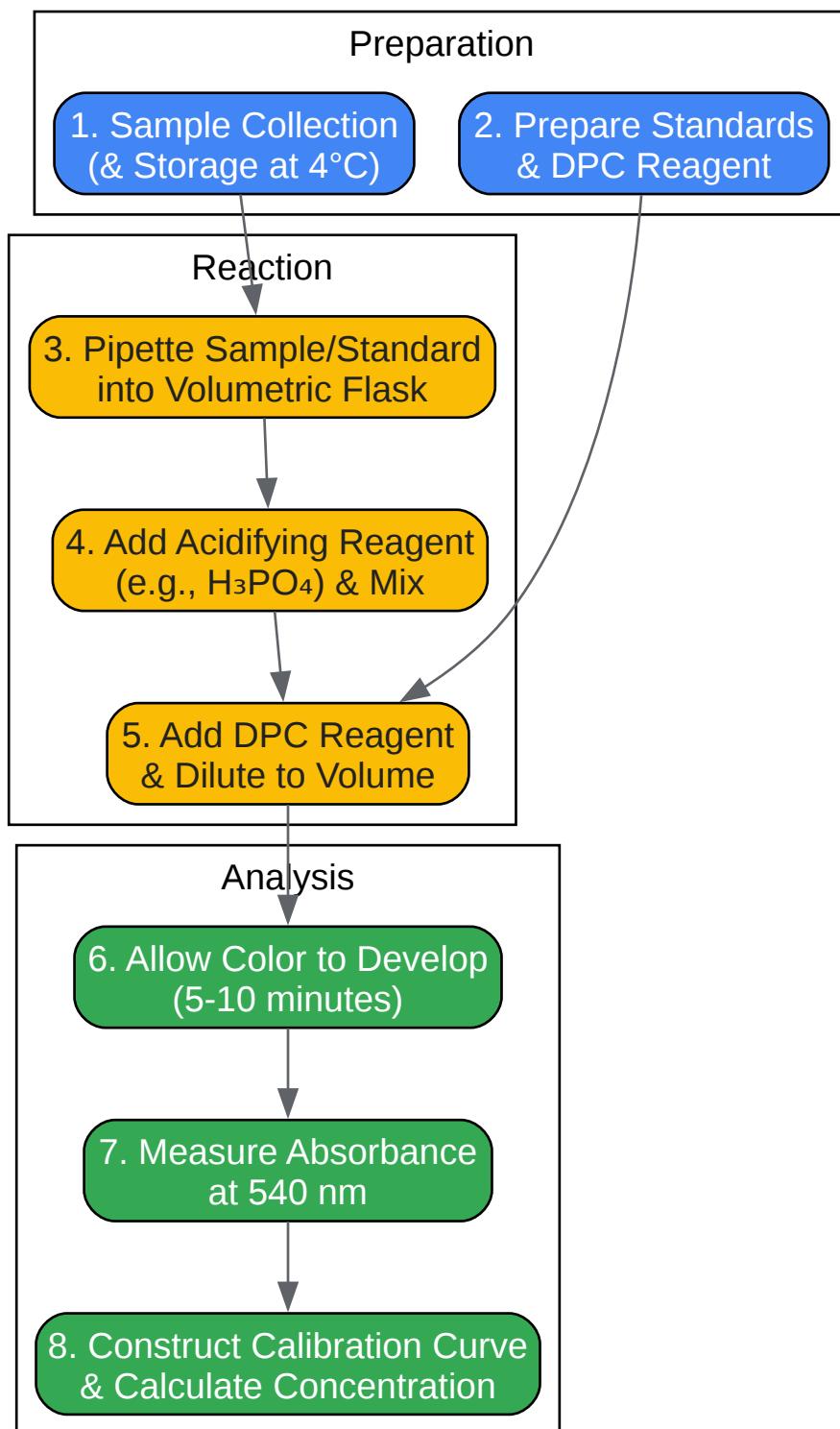
Parameter	Typical Value	Source(s)
Wavelength of Max. Absorbance (λ_{max})	540 - 543 nm	[1]
Linear Range	0.03 - 3.0 mg/L	[2][5]
Molar Absorptivity	$\sim 4.0 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	[2][7][10]
Limit of Detection (LOD)	0.005 - 0.023 mg/L	[2][11]
Optimal pH	1.0 - 2.0	[1][7]
Color Development Time	5 - 10 minutes	[1][4][12]
Complex Stability	Stable for at least 15 minutes, can be longer	[5][13]

Note: The limit of detection can be significantly lowered (to $\mu\text{g/L}$ or ng/L levels) using preconcentration techniques such as cloud point microextraction or high-performance liquid chromatography.[14]

Detailed Application Protocol

This protocol is based on established methods, including EPA Method 7196A, for the colorimetric determination of hexavalent chromium in aqueous samples.[4][10]

1. Scope and Applicability This method is suitable for determining the concentration of dissolved hexavalent chromium in drinking water, surface water, and various industrial wastewater samples containing 0.5 to 50 mg/L of Cr(VI).[10] Samples with higher concentrations must be diluted.


2. Potential Interferences

- **Iron (Fe^{3+}):** Ferric ions can interfere, but this is typically overcome by the addition of phosphoric acid or a fluoride salt like NaF.[1][12]
- **Molybdenum (Mo), Vanadium (V), Mercury (Hg):** These metals can form colored complexes with diphenylcarbazide if present in high concentrations.[10]

3. Apparatus and Reagents

- Spectrophotometer: Capable of measuring absorbance at 540 nm with a light path of 1 cm or longer.
- Glassware: Volumetric flasks, pipettes, beakers. All glassware should be acid-washed (e.g., soaked in 0.1 M HNO₃ for 24 hours) and rinsed with reagent water.[\[1\]](#)
- Reagent Water: Deionized or distilled water, free of chromium.
- 1,5-Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of analytical reagent-grade acetone.[\[10\]](#) Store in a brown bottle and discard if the solution becomes discolored. This reagent should be prepared fresh as needed or weekly.[\[4\]](#)
- Acidifying Reagent:
 - Sulfuric Acid (H₂SO₄), 10% (v/v): Slowly add 10 mL of concentrated H₂SO₄ to 90 mL of reagent water.[\[10\]](#)
 - OR Phosphoric Acid (H₃PO₄), 1 M: Prepare by appropriate dilution of concentrated H₃PO₄.[\[1\]](#)
- Chromium(VI) Stock Solution (1000 mg/L): Dissolve 2.829 g of potassium dichromate (K₂Cr₂O₇), dried at 100°C for one hour, in reagent water and dilute to 1 L.[\[15\]](#) Commercially available certified stock solutions are also suitable.
- Chromium(VI) Standard Solutions: Prepare a series of standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.2, 0.4, 0.6, 0.8 mg/L).[\[1\]](#) These should be prepared daily.

4. Experimental Procedure

[Click to download full resolution via product page](#)

Caption: Standard workflow for Cr(VI) analysis.

Step-by-Step Protocol:

- Sample Preparation: If the sample contains particulate matter, filter it through a 0.45 μm filter.
- Pipetting: Transfer a known volume (e.g., 95 mL) of the sample or standard solution into a 100 mL volumetric flask. Prepare a reagent blank using reagent water instead of the sample.
- Acidification: Add 3.0 mL of 1 M H_3PO_4 (or an equivalent amount of another suitable acid) to the flask and mix well.[\[1\]](#)[\[12\]](#)
- Reagent Addition: Add 2.0 mL of the 0.25% DPC solution, mix thoroughly, and dilute to the 100 mL mark with reagent water.[\[10\]](#)
- Color Development: Allow the solution to stand for 5 to 10 minutes for the magenta color to fully develop. The color is generally stable for at least 15-30 minutes, but prolonged standing should be avoided.[\[5\]](#)
- Spectrophotometric Measurement: Set the spectrophotometer to a wavelength of 540 nm. Zero the instrument using the reagent blank. Measure the absorbance of each standard and sample solution.

5. Data Analysis and Calculation

- Calibration Curve: Plot a graph of absorbance versus the concentration (mg/L) of the chromium standards. Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, demonstrating adherence to the Beer-Lambert law.[\[2\]](#)
- Concentration Determination: Use the equation of the line from the linear regression ($y = mx + c$, where y is absorbance and x is concentration) to calculate the concentration of Cr(VI) in the unknown samples based on their measured absorbance.

$$\text{Concentration (mg/L)} = (\text{Absorbance_sample} - \text{y-intercept}) / \text{slope}$$
[\[16\]](#)

- Dilution Factor: If the original sample was diluted, multiply the calculated concentration by the appropriate dilution factor to obtain the final concentration in the original sample.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sphinxsai.com [sphinxsai.com]
- 2. Chromium Monitoring in Water by Colorimetry Using Optimised 1,5-Diphenylcarbazide Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.gnest.org [journal.gnest.org]
- 4. Ad Astra: Undergraduate Research Newsletter [adastraletter.com]
- 5. Hexavalent chromium quantification in solution: Comparing direct UV-visible spectrometry with 1,5-diphenylcarbazide colorimetry [comptes-rendus.academie-sciences.fr]
- 6. 4 Screening method to determine hexavalent chromium in surfaces – Environmental Project No. 1292 2009 – Development and use of screening methods to determine chromium (VI) and brominated flame retardants in electrical and electronic equipment [www2.mst.dk]
- 7. Improvement in the Chromium(VI)-Diphenylcarbazide Determination Using Cloud Point Microextraction; Speciation of Chromium at Low Levels in Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,5-Diphenylcarbazide | 140-22-7 | Benchchem [benchchem.com]
- 9. thaiscience.info [thaiscience.info]
- 10. epa.gov [epa.gov]
- 11. Flow dissolution of 1,5-diphenylcarbazide for the determination of chromium(VI) - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. jeest.ub.ac.id [jeest.ub.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. youtube.com [youtube.com]

- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Hexavalent Chromium using 1,5-Diphenylcarbazide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7855421#1-5-diphenylcarbazone-chelation-with-hexavalent-chromium>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com